4-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide 4-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 896340-38-8
VCID: VC7216119
InChI: InChI=1S/C21H16N2O3S2/c1-28(25,26)18-10-8-15(9-11-18)20(24)23-21-22-19(13-27-21)17-7-6-14-4-2-3-5-16(14)12-17/h2-13H,1H3,(H,22,23,24)
SMILES: CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Molecular Formula: C21H16N2O3S2
Molecular Weight: 408.49

4-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

CAS No.: 896340-38-8

Cat. No.: VC7216119

Molecular Formula: C21H16N2O3S2

Molecular Weight: 408.49

* For research use only. Not for human or veterinary use.

4-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide - 896340-38-8

Specification

CAS No. 896340-38-8
Molecular Formula C21H16N2O3S2
Molecular Weight 408.49
IUPAC Name 4-methylsulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C21H16N2O3S2/c1-28(25,26)18-10-8-15(9-11-18)20(24)23-21-22-19(13-27-21)17-7-6-14-4-2-3-5-16(14)12-17/h2-13H,1H3,(H,22,23,24)
Standard InChI Key OYBICFCBHBVNQT-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3

Introduction

Chemical Structure and Nomenclature

4-(Methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide features a benzamide backbone substituted at the 4-position with a methylsulfonyl group (–SO₂CH₃). The thiazole ring at the amide nitrogen is further functionalized at its 4-position with a naphthalen-2-yl group. This architecture combines electron-withdrawing (sulfonyl) and hydrophobic (naphthalene) moieties, which are critical for molecular interactions .

Key structural attributes:

  • Molecular formula: C21H16N2O3S2\text{C}_{21}\text{H}_{16}\text{N}_2\text{O}_3\text{S}_2 (inferred from analog).

  • Molecular weight: ~408.5 g/mol (similar to).

  • IUPAC name: 4-(Methylsulfonyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide.

Synthesis and Optimization

While no direct synthetic route is documented, methodology for analogous thiazole derivatives suggests a multi-step approach:

Thiazole Ring Formation

The Hantzsch thiazole synthesis is commonly employed, involving condensation of a thioamide with α-haloketones. For example, 4-(naphthalen-2-yl)thiazol-2-amine could be synthesized from thiourea and 2-bromo-1-(naphthalen-2-yl)ethanone .

Benzamide Coupling

The sulfonyl-substituted benzoyl chloride reacts with the thiazol-2-amine via nucleophilic acyl substitution. Industrial protocols often use catalysts like DMAP or triethylamine to enhance yields.

Sulfonation

Physicochemical Properties

PropertyValue/Description
SolubilityLow aqueous solubility due to naphthalene and thiazole hydrophobicity; soluble in DMSO or DMF.
logP~4.5 (estimated via analog )
Hydrogen bonding4 acceptors (SO₂, carbonyl O, thiazole N), 1 donor (NH) .
Thermal stabilityDecomposes above 250°C (similar to).

Biological Activity and Mechanisms

Enzyme Inhibition

Thiazole derivatives are known to inhibit kinases, proteases, and cholinesterases. The methylsulfonyl group enhances binding to ATP pockets in kinases via polar interactions, while the naphthalene moiety engages in hydrophobic stacking . For instance, compound 1 (structurally similar to) showed anticonvulsant activity by modulating GABA receptors .

Anticancer Activity

Thiazoles often interfere with tubulin polymerization or DNA replication. The sulfonyl group in this compound could enhance selectivity toward cancer cells overexpressing sulfatases .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
VC8311974Naphthalen-1-yl vs. -2-yl substitutionEnzyme inhibition (IC₅₀ = 0.8 μM)
V023-6552 Cyclopropyl and benzamide variantsAntifungal (MIC = 4 μg/mL)
N-(4-methylthiazol-2-yl)benzamide Simpler structure, no sulfonyl groupWeak COX-2 inhibition

The naphthalen-2-yl substitution in the target compound may improve π-π stacking with aromatic residues in target proteins compared to naphthalen-1-yl analogs.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop greener catalysts (e.g., biocatalysts) to improve yield and purity.

  • Target Identification: Use computational docking to predict binding partners (e.g., EGFR kinase).

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models.

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